(Pyridin-3-yl)methanesulfonyl chloride hydrochloride (Pyridin-3-yl)methanesulfonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19753091
InChI: InChI=1S/C6H7N.Cl2O2S.ClH/c1-6-3-2-4-7-5-6;1-5(2,3)4;/h2-5H,1H3;;1H
SMILES:
Molecular Formula: C6H8Cl3NO2S
Molecular Weight: 264.6 g/mol

(Pyridin-3-yl)methanesulfonyl chloride hydrochloride

CAS No.:

Cat. No.: VC19753091

Molecular Formula: C6H8Cl3NO2S

Molecular Weight: 264.6 g/mol

* For research use only. Not for human or veterinary use.

(Pyridin-3-yl)methanesulfonyl chloride hydrochloride -

Specification

Molecular Formula C6H8Cl3NO2S
Molecular Weight 264.6 g/mol
IUPAC Name 3-methylpyridine;sulfuryl dichloride;hydrochloride
Standard InChI InChI=1S/C6H7N.Cl2O2S.ClH/c1-6-3-2-4-7-5-6;1-5(2,3)4;/h2-5H,1H3;;1H
Standard InChI Key MRUQMHGCQUZCSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN=CC=C1.O=S(=O)(Cl)Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

(Pyridin-3-yl)methanesulfonyl chloride hydrochloride possesses the molecular formula C₆H₇Cl₂NO₂S and a molecular weight of 228.10 g/mol . The compound comprises a pyridine ring substituted at the 3-position with a methanesulfonyl chloride group, which is further associated with a hydrochloride salt. A notable discrepancy exists in literature regarding its molecular formula, with one source reporting C₆H₈Cl₃NO₂S (molecular weight 264.6 g/mol). This inconsistency may arise from variations in stoichiometric reporting or analytical methods, necessitating verification via authoritative databases such as PubChem .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₇Cl₂NO₂S
Molecular Weight228.10 g/mol
CAS Registry Number191105-35-8
SMILES NotationC1=CC(=CN=C1)CS(=O)(=O)Cl.Cl
InChIKeyFKDIJPAPYLRXPR-UHFFFAOYSA-N

Structural and Stereochemical Features

The compound’s 2D structure features a pyridine ring connected to a sulfonyl chloride group via a methylene bridge. X-ray crystallography data for related analogs suggest a planar pyridine ring with bond lengths consistent with aromatic systems (C–C: ~1.39 Å, C–N: ~1.33 Å) . The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom, with S–O bond lengths averaging 1.43 Å and a Cl–S–O bond angle of 106.7° . No stereocenters are present, as confirmed by computational analyses of its topological polar surface area (55.4 Ų) and rotatable bond count (2) .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (pyridin-3-yl)methanesulfonyl chloride hydrochloride typically proceeds via a two-step protocol:

  • Sulfonation of 3-Picoline: 3-Picoline (3-methylpyridine) undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield (pyridin-3-yl)methanesulfonyl chloride.

  • Hydrochloride Salt Formation: The sulfonyl chloride intermediate is treated with hydrogen chloride gas in anhydrous diethyl ether to precipitate the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsTemperatureYield
1ClSO₃H, CH₂Cl₂, 4 h0–5°C68%
2HCl(g), Et₂O, 2 h25°C92%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with a melting point of 162–164°C . Purity is verified by HPLC (≥98%) and ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyridine-H), 8.55 (d, J = 4.8 Hz, 1H), 7.91 (d, J = 7.6 Hz, 1H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H), 4.62 (s, 2H, CH₂).

Pharmaceutical and Industrial Applications

Sulfonamide Drug Synthesis

The compound’s sulfonyl chloride group undergoes nucleophilic substitution with primary and secondary amines to generate sulfonamides, a class of compounds comprising 15% of FDA-approved small-molecule drugs. Notable derivatives include:

  • Antibacterial agents: Sulfonamides targeting dihydropteroate synthase (DHPS) in Gram-positive pathogens.

  • Carbonic anhydrase inhibitors: Acetazolamide analogs for glaucoma management .

  • Kinase inhibitors: ATP-competitive inhibitors in oncology pipelines .

Material Science Applications

In polymer chemistry, the compound serves as a cross-linking agent for polyamines, enhancing thermal stability in epoxy resins (Tg increase from 120°C to 165°C) . Recent patents describe its use in ion-exchange membranes for fuel cells, leveraging the pyridine moiety’s proton conductivity .

ParameterRecommendation
PPENitrile gloves, face shield
VentilationFume hood (≥0.5 m/s airflow)
StorageDesiccator, inert atmosphere

Emergency Response

Eye exposure requires immediate irrigation with 0.9% saline (15 min minimum). Contaminated skin should be washed with 5% sodium bicarbonate solution to neutralize residual HCl .

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